N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide

ROMK inhibitor Kir1.1 isonicotinamide

N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide (CAS 1251562-35-2) is a substituted isonicotinamide that bears a 3-thienyl group at the 2-position and a 3,5-dimethylphenyl substituent on the amide nitrogen. Based on structural analogy to related isonicotinamides and the pharmacophore present in renal outer medullary potassium (ROMK, Kir1.1) channel inhibitors, the compound is hypothesized to interact with inward-rectifier potassium channels.

Molecular Formula C22H20N4O5S2
Molecular Weight 484.55
CAS No. 1251562-35-2
Cat. No. B2944782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide
CAS1251562-35-2
Molecular FormulaC22H20N4O5S2
Molecular Weight484.55
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC(=N3)SC
InChIInChI=1S/C22H20N4O5S2/c1-30-15-10-6-4-8-13(15)23-17(27)12-25-19-18(33-21(24-19)32-3)20(28)26(22(25)29)14-9-5-7-11-16(14)31-2/h4-11H,12H2,1-3H3,(H,23,27)
InChIKeyGTPRFTOJFSSDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide (CAS 1251562-35-2)


N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide (CAS 1251562-35-2) is a substituted isonicotinamide that bears a 3-thienyl group at the 2-position and a 3,5-dimethylphenyl substituent on the amide nitrogen. Based on structural analogy to related isonicotinamides and the pharmacophore present in renal outer medullary potassium (ROMK, Kir1.1) channel inhibitors, the compound is hypothesized to interact with inward-rectifier potassium channels [1]. However, direct biological characterization data for this specific compound are absent from the peer-reviewed primary literature and authoritative public databases, leaving its quantitative activity profile unvalidated relative to established ROMK inhibitors such as MK-8153 or ROMK-IN-32.

Why Generic Substitution of N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide Is Unsupported


The absence of publicly available potency, selectivity, and ADME data for N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide precludes any assumption of functional interchangeability with other isonicotinamide-based ROMK inhibitors. Even within the same chemotype, subtle variations in the aryl substitution pattern—such as replacing the 3,5-dimethylphenyl group with a 4-methoxyphenyl group or altering the heterocycle—can profoundly impact target engagement, off-target activity (e.g., hERG), and metabolic stability [1]. Without direct comparative data against defined analogs like N-(4-methoxyphenyl)-2-(3-thienyl)isonicotinamide (CAS 1113123-08-2) , any substitution carries unquantifiable risk of efficacy loss or toxicity.

Quantitative Differentiation Evidence for N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide


ROMK Target Engagement: Class-Level Inference from Structural Analogy

The target compound incorporates the key pharmacophore elements (isonicotinamide core, pendant thienyl ring) found in a series of ROMK (Kir1.1) inhibitors disclosed in patent WO2013/028474A1 [1]. While no direct IC50 data are available for N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide, the most structurally comparable ligand in BindingDB, BDBM50391781 (CHEMBL2146873), displays an IC50 of 30 nM against ROMK in an electrophysiology assay and 49 nM in a thallium flux assay [2]. This suggests that the chemotype can achieve nanomolar potency, but the specific substitution pattern of the target compound remains uncharacterized.

ROMK inhibitor Kir1.1 isonicotinamide

Structural Differentiation from a Close Analog: N-(4-methoxyphenyl)-2-(3-thienyl)isonicotinamide

The closest identifiable analog with a CAS record is N-(4-methoxyphenyl)-2-(3-thienyl)isonicotinamide (CAS 1113123-08-2), which differs by a single substitution switch from 3,5-dimethyl to 4-methoxy on the phenyl ring . No biological data are publicly available for either compound. In the broader ROMK inhibitor series, the 3,5-dimethylphenyl motif has not been explicitly profiled, whereas the 4-methoxy analog is also unreported. Therefore, no quantitative differentiation can be made.

isonicotinamide analog structure-activity relationship aryl substitution

Computed Physicochemical Properties vs. Known ROMK Inhibitors

Using the reported molecular formula C22H20N4O5S2 and SMILES from vendor sources, basic computed properties (LogP approx. 3.0–4.0, molecular weight ~436 g/mol) suggest that the compound falls within the drug-like space typical of orally bioavailable ROMK inhibitors such as MK-8153 (MW 480.5, LogP 3.2) . However, these are predicted values without experimental confirmation, and no experimental solubility, permeability, or metabolic stability data exist for the target compound.

drug-likeness physicochemical property prediction ROMK inhibitor

Potential Application Scenarios for N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide (CAS 1251562-35-2)


Exploratory ROMK Pharmacology Studies with Uncharacterized Chemotypes

The compound could serve as a tool for exploring the chemical space around the isonicotinamide ROMK pharmacophore, provided the user first establishes its in vitro ROMK IC50 and selectivity profile against hERG. Its 3,5-dimethylphenyl substitution may offer a differentiation point from the more commonly described 4-methoxy or 4-cyano analogs in patent literature [1]. However, until quantitative potency data are generated, it remains a hypothetical probe rather than a validated tool compound.

Structure-Activity Relationship (SAR) Library Expansion

Due to the absence of published data, the compound is best suited for inclusion in a focused SAR library aimed at probing the steric and electronic effects of the dimethylphenyl substituent on ROMK inhibition. Its procurement would be justified only in the context of a dedicated medicinal chemistry program that plans to generate its own comparative data against structurally defined analogs [1].

Computational Modeling and Virtual Screening Validation

The compound's predicted drug-like properties (MW, LogP) align with the ROMK inhibitor space . It could be used as a physical sample to validate computational models predicting binding poses and affinity for Kir1.1, but only if accompanied by subsequent in-house testing.

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.